2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-5-14-17-18-15(20-14)13-10-11-6-3-4-7-12(11)19(13)9-8-16/h3-4,6-7,10H,2,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVIKCZLHWYRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Indole synthesis: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the oxadiazole and indole rings: This step involves the formation of a carbon-nitrogen bond between the oxadiazole and indole rings, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the acetonitrile group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole or indole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent in various diseases due to its unique structure:
- Anti-inflammatory properties : Research indicates that compounds with similar structures may inhibit inflammatory pathways.
- Anticancer activity : Preliminary studies suggest that it could affect cancer cell proliferation through modulation of specific signaling pathways.
Materials Science
In materials science, 2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile can be utilized in the development of novel materials:
- Electronic properties : Its unique electronic configuration allows for applications in organic electronics and photonic devices.
- Optical properties : The compound may exhibit interesting optical behaviors useful in sensors or display technologies.
Biological Research
This compound serves as a valuable tool in biological research:
- Enzyme activity studies : It can be used as a probe to investigate enzyme interactions and mechanisms.
- Receptor binding assays : The binding affinity to various receptors can help elucidate cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the applications of compounds related to 2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile:
- Antioxidant Activity : A study demonstrated that related oxadiazoles could protect cells from oxidative stress-induced damage (PubMed ID: 33733468).
- Antimicrobial Properties : Research on similar indole derivatives showed promising results against various bacterial strains (Molecules Journal).
Mechanism of Action
The mechanism of action of 2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole: This compound shares the oxadiazole and indole moieties but lacks the acetonitrile group.
1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole: This compound has a benzyl group instead of the acetonitrile group.
Uniqueness
2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile is unique due to the presence of the acetonitrile group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Biological Activity
2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile is a compound that combines an indole moiety with a 1,3,4-oxadiazole ring. This unique structural combination is known for its potential biological activity, particularly in medicinal chemistry. The oxadiazole ring enhances the lipophilicity and pharmacokinetic properties of the compound, which may influence its interaction with biological targets.
Structural Characteristics
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Common Name | 2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile |
| CAS Number | 921842-62-8 |
| Molecular Weight | 266.30 g/mol |
| Molecular Formula | C15H14N4O |
The biological activity of 2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The indole moiety can modulate the activity of serotonin receptors and other proteins, while the oxadiazole ring may enhance binding affinity due to its bioisosteric properties.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and indole structures exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile have shown effectiveness against various pathogens. A study on oxadiazole derivatives demonstrated that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against bacterial strains like Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A library of oxadiazole derivatives was tested for antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). Some derivatives displayed cytotoxic effects, inhibiting topoisomerase I activity, which is crucial for DNA replication in cancer cells .
Study on Oxadiazole Derivatives
A recent study synthesized a series of oxadiazole derivatives and evaluated their biological activities. The results indicated that several compounds demonstrated significant cytotoxicity against cancer cell lines and effective inhibition of topoisomerase I. Molecular docking studies supported these findings by illustrating how these compounds interact with their targets at the molecular level .
Antimicrobial Evaluation
In vitro evaluations of antimicrobial activities revealed that certain derivatives exhibited not only bactericidal effects but also significant antibiofilm potential against pathogenic bacteria. The study highlighted that these compounds could synergistically enhance the efficacy of existing antibiotics like Ciprofloxacin .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization of hydrazide intermediates with carbon disulfide under reflux. For example, 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol derivatives are synthesized by refluxing 2-(1H-indol-3-yl)acetohydrazide with carbon disulfide in ethanol and potassium hydroxide, followed by acidification to precipitate the product . Key parameters include reaction time (6–12 hours), solvent polarity, and stoichiometric ratios of reagents. Yield optimization requires monitoring via TLC and adjusting reflux duration.
Q. How is structural confirmation of this compound achieved using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : The indole NH proton appears as a singlet at δ ~10–12 ppm, while oxadiazole protons resonate as multiplets in δ 6.5–8.0 ppm. Acetonitrile protons (CH2CN) show distinct splitting patterns near δ 4.0–5.0 ppm .
- X-ray crystallography : Single-crystal analysis confirms the planar geometry of the oxadiazole ring and the spatial orientation of the propyl group. Bond lengths (e.g., C–N in oxadiazole: ~1.29 Å) and dihedral angles between indole and oxadiazole moieties are critical for validation .
Q. What standard assays are used to evaluate its enzyme inhibition activity?
- Methodology :
- α-Glycosidase inhibition : Measure IC50 values using p-nitrophenyl-α-D-glucopyranoside as a substrate, with acarbose as a positive control .
- Lipoxygenase inhibition : Spectrophotometric monitoring of linoleic acid oxidation at 234 nm, comparing activity to nordihydroguaiaretic acid (NDGA) .
Advanced Research Questions
Q. How can contradictory data in biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?
- Methodology :
- Dose-response profiling : Use multiple assays (DPPH, ABTS, FRAP) to identify concentration-dependent activity shifts. For example, pro-oxidant behavior at high concentrations (>100 µM) may arise from redox cycling of the oxadiazole sulfur atom .
- Computational modeling : Density Functional Theory (DFT) calculations can predict redox potentials and electron transfer pathways, reconciling experimental discrepancies .
Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core pharmacophore?
- Methodology :
- Prodrug derivatization : Introduce ester or amide groups at the acetonitrile moiety to enhance solubility. For example, ethyl 2-(5-nitro-1H-indol-1-yl)acetate derivatives improve bioavailability while maintaining activity .
- SAR studies : Replace the propyl group with isosteric substituents (e.g., cyclopropyl or fluorinated alkyl chains) to modulate lipophilicity and metabolic stability .
Q. How can spectral data contradictions (e.g., unexpected NMR splitting) be addressed during characterization?
- Methodology :
- Dynamic NMR experiments : Variable-temperature studies identify conformational exchange processes (e.g., hindered rotation of the oxadiazole ring) that cause splitting anomalies .
- Heteronuclear correlation (HSQC/HMBC) : Resolve ambiguous assignments by correlating 1H and 13C signals, particularly for overlapping aromatic protons in the indole-oxadiazole system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
